Mmpip
Overview
Description
Mechanism of Action
Target of Action
MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridinyl-4-isoxazolo[4,5-c]pyridin-4(5H)-one) is a drug used in scientific research that acts as a selective antagonist for the metabotropic glutamate receptor subtype mGluR7 . This receptor subtype is involved in the downstream response to cocaine in the brain .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the mGluR7 receptor . It inhibits agonist-induced intracellular calcium mobilization and cAMP accumulation . It also displays intrinsic activity, increasing forskolin-induced cAMP accumulation in the absence of an agonist .
Biochemical Pathways
The mGluR7 receptor is critically involved in cocaine’s acute reinforcement . The GABA-dependent mechanisms in the ventral striatopallidal pathway appear to underlie this compound’s actions . This compound inhibits the agonist-induced intracellular calcium mobilization and cAMP accumulation .
Pharmacokinetics
Both this compound and ADX71743, another ligand for the mGluR7 receptor, were given intraperitoneally at the dose of 10 mg/kg and reached Cmax 0.25–0.5 h after administration . Then they declined rapidly, ADX71743 being almost undetectable 2 h after administration, while the concentration of this compound was still observed, suggesting that the concentration of this compound was more stable .
Result of Action
This compound has been shown to alleviate pain and normalize affective and cognitive behavior in neuropathic mice . It inhibits MK-801-induced hyperactivity and DOI-induced head twitches . It also reverses MK-801-induced disturbances in novel object recognition test .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, the route of administration (intraperitoneal injection) and the dosage can affect the bioavailability and efficacy of the drug
Biochemical Analysis
Biochemical Properties
Mmpip plays a crucial role in biochemical reactions by selectively inhibiting the activity of mGluR7. This receptor is part of the group III metabotropic glutamate receptors, which are involved in modulating neurotransmission in the brain. This compound interacts with mGluR7 by binding to an allosteric site, which leads to a conformational change in the receptor and inhibits its activity. This interaction is characterized by a binding constant (K_B) in the range of 24-30 nM . Additionally, this compound has been shown to inhibit L-AP4-induced intracellular calcium mobilization and cAMP accumulation in cells expressing mGluR7 .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound has been demonstrated to alleviate neuropathic pain and normalize affective and cognitive behaviors in animal models . It influences cell function by modulating cell signaling pathways, particularly those involving calcium and cAMP. This compound’s inhibition of mGluR7 activity leads to reduced intracellular calcium levels and altered cAMP signaling, which in turn affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the allosteric site of mGluR7, resulting in the inhibition of receptor activity. This binding prevents the receptor from undergoing the conformational changes necessary for its activation by endogenous agonists. As a result, this compound effectively blocks the downstream signaling pathways mediated by mGluR7, including those involving calcium mobilization and cAMP accumulation . This inhibition leads to changes in gene expression and cellular responses, contributing to its therapeutic effects in neuropathic pain and cognitive disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under experimental conditions and maintains its inhibitory activity over extended periods . Long-term exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor expression and signaling pathways. These changes may impact the overall efficacy of this compound in chronic treatment scenarios .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively alleviates neuropathic pain and improves cognitive function without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including alterations in motor function and behavior . These threshold effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with mGluR7. The compound is metabolized in the liver and undergoes biotransformation to produce various metabolites . These metabolic processes can affect the overall bioavailability and efficacy of this compound. Additionally, this compound’s interaction with enzymes and cofactors involved in its metabolism can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on mGluR7 .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus of neuronal cells, where it interacts with mGluR7 and modulates its activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for this compound’s therapeutic effects in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMPIP involves the reaction of a phenol precursor with methyl iodide ([^11C]CH3I) to produce the desired compound. This reaction is typically carried out under controlled conditions to ensure high yield and purity . The synthetic route can be summarized as follows:
Starting Material: Phenol precursor.
Reagent: Methyl iodide ([^11C]CH3I).
Reaction Conditions: The reaction is conducted under specific temperature and pressure conditions to facilitate the formation of this compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is typically synthesized in research laboratories using the aforementioned synthetic route. The process involves careful control of reaction parameters to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
MMPIP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
MMPIP has a wide range of scientific research applications, particularly in the fields of neuroscience and pharmacology :
Neuroscience: this compound is used to study the role of mGluR7 in the central nervous system and its potential as a therapeutic target for neurological disorders.
Pharmacology: The compound is employed in the development of new drugs for treating conditions such as schizophrenia, anxiety, and depression.
Radioligand Imaging: This compound labeled with carbon-11 ([^11C]this compound) is used as a radioligand for imaging mGluR7 in the brain using positron emission tomography (PET).
Comparison with Similar Compounds
MMPIP is unique in its selectivity for mGluR7 compared to other metabotropic glutamate receptor antagonists. Similar compounds include:
ADX71743: Another selective antagonist for mGluR7, used in similar research applications.
AMN082: A selective agonist for mGluR7, often used in studies to contrast the effects of this compound.
This compound’s uniqueness lies in its high selectivity and potency as an mGluR7 antagonist, making it a valuable tool in neuroscience research .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-yl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-22-15(12-3-5-14(24-2)6-4-12)11-16-17(19(22)23)18(21-25-16)13-7-9-20-10-8-13/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWYBOZNEVALOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=NC=C3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433202 | |
Record name | MMPIP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479077-02-6 | |
Record name | MMPIP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MMPIP | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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